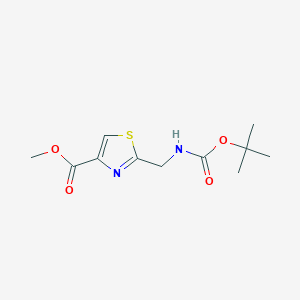

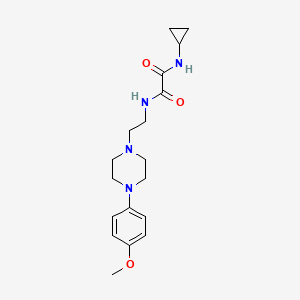

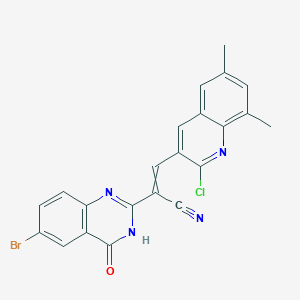

![molecular formula C24H26N4OS B2869398 4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894035-24-6](/img/structure/B2869398.png)

4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a compound with the molecular formula C24H26N4OS and a molecular weight of 418.56. It is a derivative of 1,2,4-triazole, a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as with other 1,2,4-triazole derivatives, likely involves a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure would need to be confirmed with techniques such as NMR or X-ray analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of compounds related to 4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves a series of reactions, including the reduction of similar structures and the determination of their crystal structures by single-crystal X-ray diffraction. These processes are critical for understanding the molecular configuration and potential applications of these compounds in various fields, including pharmacology and materials science (叶姣 et al., 2015).

Novel Polymeric Materials

The development of water-soluble poly(m-benzamide)s demonstrates the potential of incorporating such structures into polymeric materials. These polymers exhibit thermosensitivity in aqueous solutions, which could be leveraged in the design of smart materials for various applications, including drug delivery systems and responsive coatings (Ryuji Sugi et al., 2006).

Anticancer Activity

Research into the antitumor activities of similar thiazole derivatives highlights the potential of this compound in oncological applications. These studies focus on the synthesis of various compounds and their evaluation against cancer cell lines, providing a foundation for the development of new anticancer agents (B. Ravinaik et al., 2021).

Catalytic Applications

The use of thiazole derivatives in catalysis, particularly in facilitating chemical reactions such as the benzoin condensation, suggests potential applications in synthetic chemistry and industrial processes. This area of research explores the efficiency and novel mechanisms of catalysis that these compounds might offer (James H. Davis & K. J. Forrester, 1999).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known for their ability to interact with various biological targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, pain sensation, microbial growth, and tumor growth, among others .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

For example, the solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Eigenschaften

IUPAC Name |

4-butyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4OS/c1-3-4-7-18-9-11-19(12-10-18)23(29)25-14-13-21-16-30-24-26-22(27-28(21)24)20-8-5-6-17(2)15-20/h5-6,8-12,15-16H,3-4,7,13-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDIMPOYNGWVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

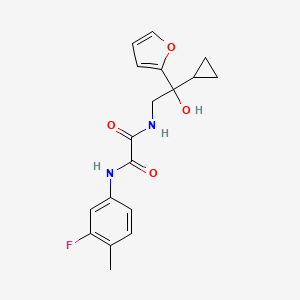

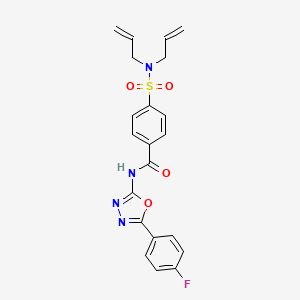

![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)

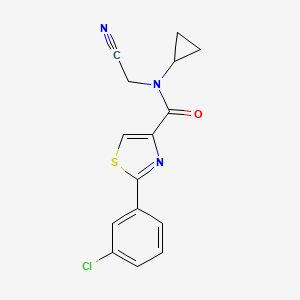

![N-(4-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2869324.png)

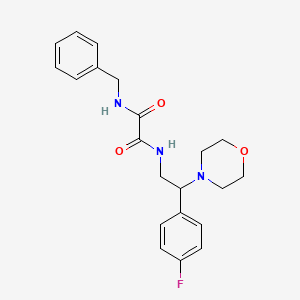

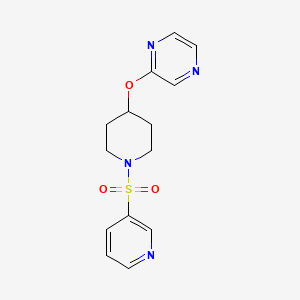

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2869325.png)

![1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2869329.png)

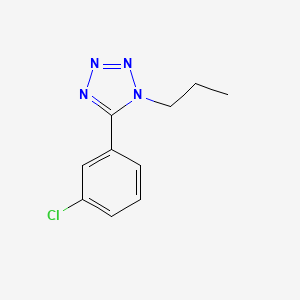

![2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide](/img/structure/B2869335.png)